

Post-Translational Modifications of tBID: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *tBID*

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Introduction

The BH3-interacting domain death agonist (BID) is a pro-apoptotic member of the Bcl-2 family of proteins that plays a pivotal role in the intrinsic and extrinsic apoptosis pathways. Its activation and function are intricately regulated by a series of post-translational modifications (PTMs), primarily proteolytic cleavage, but also including phosphorylation and ubiquitination. The cleavage of BID by caspases generates a truncated, active fragment known as **tBID**, which translocates to the mitochondria to initiate the mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade. This technical guide provides an in-depth overview of the core PTMs of **tBID**, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in apoptosis, cancer biology, and drug development.

Core Post-Translational Modifications of tBID

The functionality of BID is tightly controlled by several key post-translational modifications that dictate its subcellular localization, stability, and pro-apoptotic activity.

Proteolytic Cleavage: The Primary Activation Switch

The most well-characterized PTM of BID is its proteolytic cleavage, which is a prerequisite for its pro-apoptotic function. Several caspases, the key executioners of apoptosis, have been

identified to cleave BID at specific aspartic acid residues, generating the p15 fragment, **tBID**.

- Caspase-8: As a key initiator caspase in the extrinsic apoptosis pathway, caspase-8 is the primary protease that cleaves BID. Upon activation of death receptors like Fas or TNF-R1, caspase-8 cleaves BID at Asp59, generating the p15 (**tBID**) and p7 fragments[1][2][3].
- Caspase-3: This executioner caspase, activated downstream of MOMP, can also cleave BID at the same Asp59 site, creating a positive feedback loop that amplifies the apoptotic signal.
- Caspase-2: Activated in response to endoplasmic reticulum (ER) stress, caspase-2 can cleave BID, linking ER stress-induced apoptosis to the mitochondrial pathway.
- Caspase-9: This initiator caspase of the intrinsic pathway has also been shown to cleave BID, suggesting a role for BID in amplifying the apoptotic signal downstream of initial mitochondrial cytochrome c release[4].
- Caspase-1: In the context of inflammation and in the absence of Gasdermin D, caspase-1 can cleave BID, leading to the release of mitochondrial SMAC (Second Mitochondria-derived Activator of Caspases) and driving secondary necrosis.

Table 1: Proteolytic Cleavage of BID

Protease	Cleavage Site (Human BID)	Stimulus	Cellular Context	Functional Outcome
Caspase-8	Asp59	Death receptor activation (e.g., FasL, TNF- α)	Extrinsic apoptosis	Generation of tBID, translocation to mitochondria, induction of MOMP[1][2][3]
Caspase-3	Asp59	Downstream of MOMP	Apoptotic signal amplification	Positive feedback loop to generate more tBID
Caspase-2	Not explicitly specified	Endoplasmic Reticulum (ER) Stress	ER stress-induced apoptosis	Linking ER stress to the mitochondrial apoptotic machinery
Caspase-9	Not explicitly specified	Downstream of apoptosome formation	Intrinsic apoptosis amplification	Amplification of the apoptotic signal[4]
Caspase-1	Not explicitly specified	Inflammasome activation (in GSDMD-deficient cells)	Inflammation, secondary necrosis	Release of mitochondrial SMAC

Phosphorylation: A Regulatory Brake on Apoptosis

Phosphorylation of BID has been identified as a mechanism to inhibit its pro-apoptotic function. By modifying BID at specific residues, kinases can prevent its cleavage by caspases, thereby suppressing apoptosis.

- Casein Kinases (CK1 and CK2): These kinases can phosphorylate BID in vitro. Phosphorylation at Threonine 59 (T59) has been shown to inhibit the cleavage of BID by

caspase-8. This suggests a mechanism by which survival signals can counteract pro-apoptotic stimuli.

Table 2: Phosphorylation of BID

Kinase	Phosphorylation Site (Human BID)	Effect on BID Function
Casein Kinase I/II	Threonine 59 (T59)	Inhibition of caspase-8-mediated cleavage

Ubiquitination: Targeting tBID for Degradation

Once activated, the levels of **tBID** are regulated by the ubiquitin-proteasome system.

Ubiquitination of **tBID** marks it for degradation, thus limiting the duration and intensity of the apoptotic signal.

- 26S Proteasome: **tBID** is ubiquitinated and subsequently degraded by the 26S proteasome. Inhibition of the proteasome leads to the accumulation of **tBID** and enhanced apoptosis[5]. The specific E3 ligases responsible for **tBID** ubiquitination are not yet fully characterized. The linkage type of the ubiquitin chains on **tBID** has also not been definitively determined, but K48-linked chains are typically associated with proteasomal degradation[6][7].

Table 3: Ubiquitination of tBID

Modification	Effect on tBID Function	Regulatory Consequence
Polyubiquitination	Degradation by the 26S proteasome	Attenuation of the apoptotic signal[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the post-translational modifications of **tBID**.

In Vitro BID Cleavage Assay

This assay is used to determine if a specific protease can cleave BID and to identify the resulting cleavage products.

Materials:

- Recombinant full-length BID protein
- Active recombinant caspase (e.g., caspase-8, caspase-3)
- Caspase reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol)
- SDS-PAGE gels and buffers
- Western blotting apparatus and reagents
- Anti-BID antibody

Protocol:

- Set up the cleavage reaction in a microcentrifuge tube on ice. For a 20 μ L reaction, combine:
 - Recombinant BID (final concentration 1-5 μ M)
 - Active caspase (final concentration 10-100 nM)
 - 2 μ L of 10x caspase reaction buffer
 - Nuclease-free water to 20 μ L
- Include a negative control with no caspase.
- Incubate the reaction at 37°C for 1-2 hours.
- Stop the reaction by adding 5 μ L of 5x SDS-PAGE loading buffer.
- Boil the samples at 95°C for 5 minutes.

- Resolve the protein fragments by SDS-PAGE (a 15% or 4-12% gradient gel is recommended to separate full-length BID and **tBID**).
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against BID (which recognizes both full-length and **tBID**) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Detection of **tBID** Phosphorylation by Immunoprecipitation and Western Blotting

This protocol is designed to detect the phosphorylation of BID/**tBID** in cell lysates.

Materials:

- Cell culture reagents and appropriate stimuli (e.g., growth factors, kinase inhibitors)
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Anti-BID antibody for immunoprecipitation
- Protein A/G agarose beads
- Phospho-specific antibody (if available) or a pan-phospho-threonine/serine antibody
- Western blotting reagents

Protocol:

- Culture cells to the desired confluency and treat with appropriate stimuli to induce or inhibit phosphorylation.
- Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant.
- Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C on a rotator.
- Centrifuge and transfer the supernatant to a new tube.
- Add the anti-BID antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
- Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
- Collect the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
- Elute the immunoprecipitated protein by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
- Perform Western blotting as described in the previous protocol.
- Probe the membrane with a phospho-specific antibody or a pan-phospho-threonine/serine antibody to detect phosphorylated BID/**tBID**. A parallel blot can be probed with a total BID antibody as a loading control[8][9][10].

In Vitro Ubiquitination Assay for **tBID**

This assay determines if **tBID** can be ubiquitinated in a cell-free system.

Materials:

- Recombinant **tBID** protein

- Ubiquitin
- E1 activating enzyme
- E2 conjugating enzyme
- E3 ligase (if a specific one is being tested)
- Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
- Western blotting reagents
- Anti-BID and anti-ubiquitin antibodies

Protocol:

- Assemble the ubiquitination reaction in a microcentrifuge tube on ice. For a 30 µL reaction, combine:
 - 1 µg recombinant **tBID**
 - 2 µg Ubiquitin
 - 100 ng E1 enzyme
 - 500 ng E2 enzyme
 - (Optional) 0.5-1 µg E3 ligase
 - 3 µL of 10x ubiquitination reaction buffer
 - Nuclease-free water to 30 µL
- Include negative controls lacking E1, E2, or ATP.
- Incubate the reaction at 37°C for 1-2 hours.
- Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.

- Analyze the reaction products by Western blotting as described above.
- Probe one membrane with an anti-BID antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated **tBID**.
- Probe a parallel membrane with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the modified protein[11][12][13][14][15].

In-Gel Digestion and Mass Spectrometry for PTM Site Identification

This protocol is for identifying the specific sites of phosphorylation or ubiquitination on **tBID**.

Materials:

- SDS-PAGE gel containing the purified or immunoprecipitated **tBID** protein band
- In-gel digestion kit or individual reagents (DTT, iodoacetamide, trypsin)
- Mass spectrometer (e.g., Orbitrap or Q-TOF)

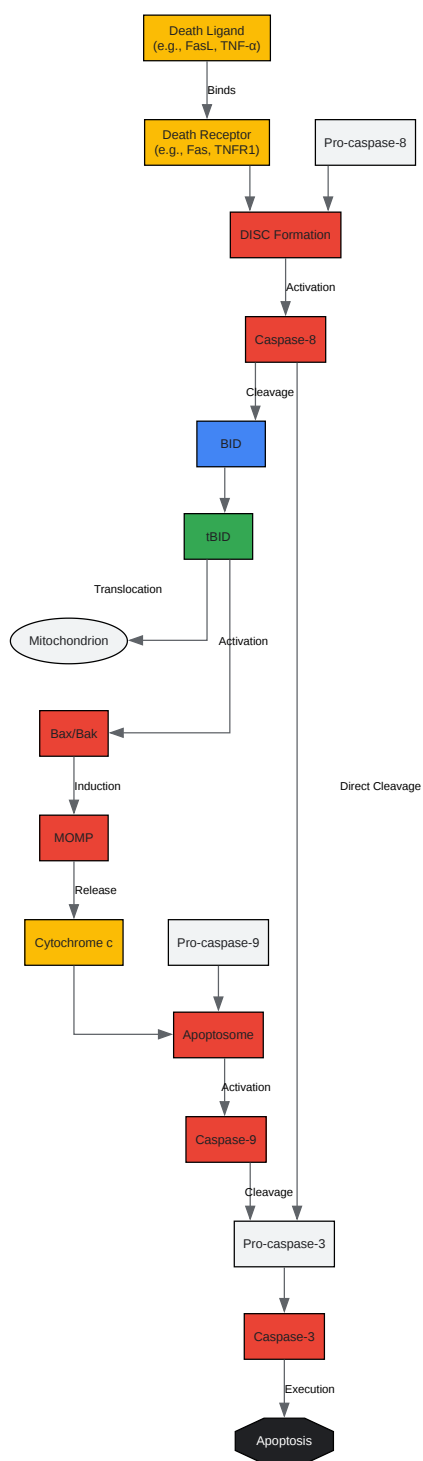
Protocol:

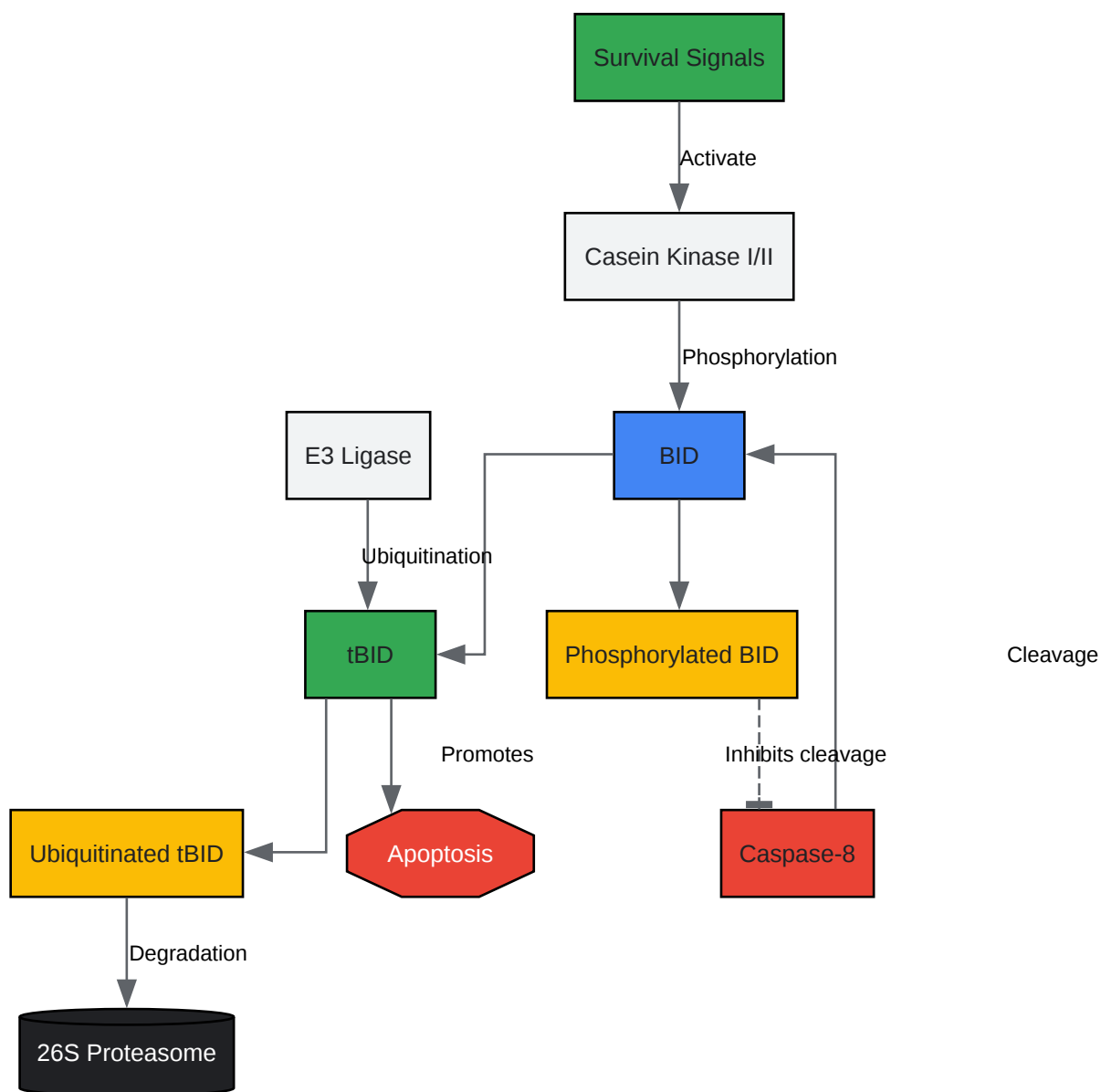
- Excise the protein band corresponding to **tBID** from a Coomassie-stained SDS-PAGE gel.
- Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
- Reduce the disulfide bonds by incubating the gel piece in 10 mM DTT at 56°C for 1 hour.
- Alkylate the cysteine residues by incubating in 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
- Wash the gel piece with ammonium bicarbonate and dehydrate with ACN.
- Dry the gel piece completely in a speed vacuum.

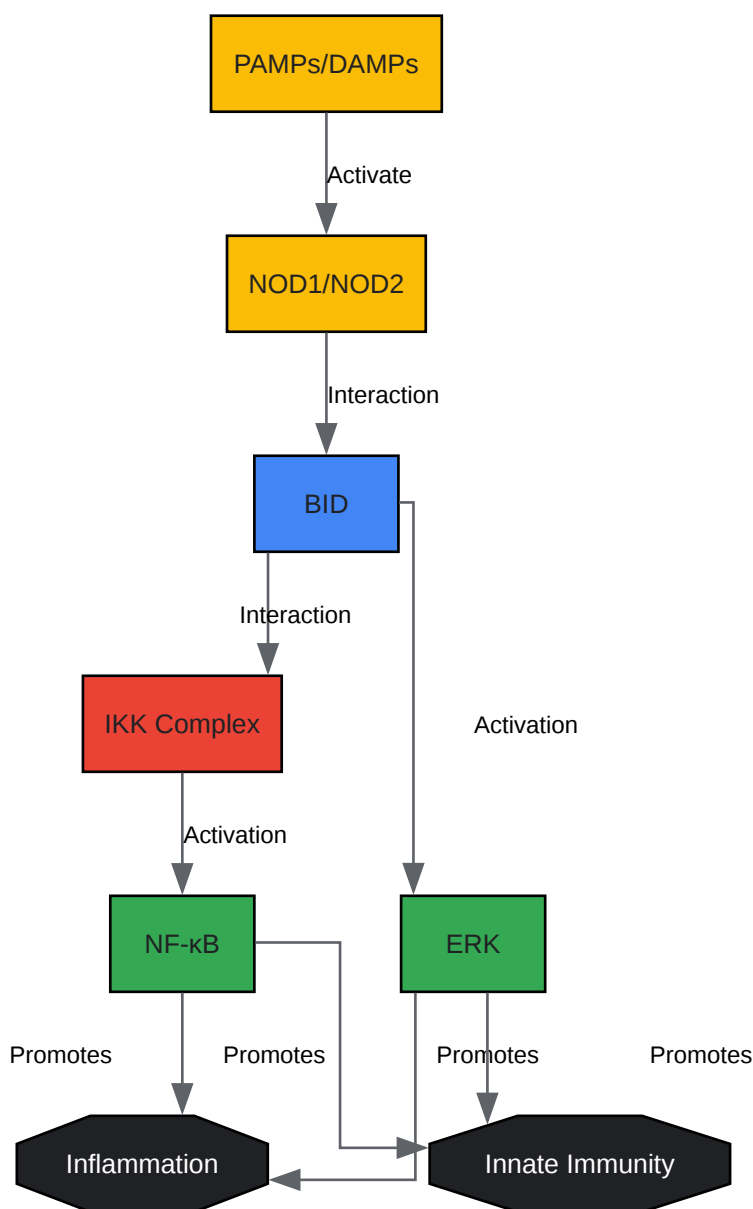
- Rehydrate the gel piece in a solution containing sequencing-grade trypsin and incubate overnight at 37°C.
- Extract the peptides from the gel piece using a series of ACN and formic acid washes.
- Pool the extracts and dry them down.
- Resuspend the peptides in a buffer suitable for mass spectrometry analysis.
- Analyze the peptides by LC-MS/MS.
- Search the resulting MS/MS data against a protein database to identify peptides and their modifications. Phosphorylated peptides will have a mass shift of +80 Da, while ubiquitinated peptides (after trypsin digestion) will have a di-glycine remnant with a mass shift of +114 Da on lysine residues[16][17][18][19].

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways involving **tBID** and its post-translational modifications.







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